(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one

Catalog No.
S8056964
CAS No.
M.F
C13H10O2
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one

Product Name

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one

IUPAC Name

(E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C13H10O2/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H/b7-6+

InChI Key

SZXYNCIHDTYDIG-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=COC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=COC=C2

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=COC=C2

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, features a structure characterized by a furan ring and a phenyl group linked through an α,β-unsaturated carbonyl system. The compound adopts an E configuration about the C=C double bond, which is crucial for its biological activity and chemical reactivity. The molecular formula is C13H10O2C_{13}H_{10}O_2, and it exhibits distinct physical properties, such as a melting point of approximately 311–313 K .

Due to its reactive functional groups:

  • Oxidation: The enone system can be oxidized to form epoxides or other oxygenated derivatives.
  • Reduction: Reduction can yield saturated ketones or alcohols.
  • Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of diverse substituents .

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one has garnered attention for its potential biological activities. Research indicates it may exhibit:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Anti-inflammatory effects: Potentially reducing inflammation markers in biological systems.
  • Anticancer activity: Demonstrated ability to inhibit cancer cell proliferation in vitro, suggesting possible therapeutic applications in oncology .

The synthesis of (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. The process includes:

  • Reagents: An aromatic aldehyde (such as furfural) and an aromatic ketone (such as acetophenone).
  • Base: Sodium hydroxide or potassium hydroxide is used as a catalyst.
  • Solvent: Common solvents include ethanol or methanol.
  • Conditions: The reaction is usually conducted at room temperature to reflux over several hours to overnight .

This compound has several applications across different fields:

  • Pharmaceuticals: As a building block for the synthesis of more complex medicinal compounds.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Investigated for its properties that may enhance material performance in various applications .

Studies on (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one have focused on its interactions with biological targets:

  • Enzymatic Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • DNA Interaction: It has shown potential in interacting with DNA, which may prevent replication in cancer cells, contributing to its anticancer properties .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one. Notable examples include:

Compound NameStructure FeaturesUnique Properties
(E)-3-(furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-oneFuran and phenyl ringsExhibits strong anti-inflammatory effects
(E)-3-(thiophen-2-yl)-1-(4-methylphenyl)prop-2-en-1-oneThiophene instead of furanEnhanced antimicrobial activity
(E)-3-(furan-2-yl)-1-naphthaleneprop-2-en-1-oneNaphthalene ringIncreased potency against specific cancer cell lines

Uniqueness

The uniqueness of (2E)-3-(furan-3-y)-1-phenyprop-2-enone lies in its specific combination of furan and phenyl rings, which imparts distinct chemical reactivity and biological properties not found in other similar compounds. This structural arrangement allows for unique interactions with biological targets, enhancing its potential therapeutic applications .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

198.068079557 g/mol

Monoisotopic Mass

198.068079557 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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